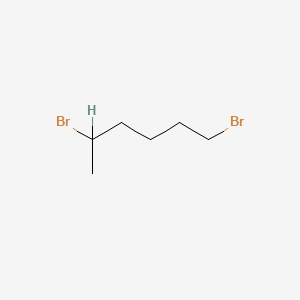

1,5-Dibromohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUUDAOCYEWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337580 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-96-3 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 1,6-dibromohexane from 1,6-hexanediol. This document outlines various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Core Synthesis Methodologies

The conversion of 1,6-hexanediol to 1,6-dibromohexane is a fundamental organic transformation involving the substitution of hydroxyl groups with bromine atoms. The primary methods to achieve this transformation include the use of hydrobromic acid, often with azeotropic removal of water, and the Appel reaction or similar phosphorus-based reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthetic routes, allowing for a direct comparison of their efficiencies and reaction conditions.

| Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 48% aq. HBr | Toluene | 18 hours | Reflux | 83 | [1] |

| N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Dichloromethane | 12 hours | -78 to 20 | 97 | [2] |

| Hydrobromic Acid (48%) | Benzene | 4 hours | Reflux | 95 (GC Purity) | [3] |

| Phosphorous Tribromide (PBr₃) | Not specified | Not specified | 40 or lower | Not specified | [4] |

Reaction Pathway

The overall chemical transformation from 1,6-hexanediol to 1,6-dibromohexane is depicted in the following diagram.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in this guide.

Method 1: Synthesis using Hydrobromic Acid

This protocol is adapted from a procedure utilizing aqueous hydrobromic acid with azeotropic water removal.[1]

Materials:

-

1,6-hexanediol

-

48% aqueous hydrobromic acid (1.2 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of 1,6-hexanediol, 1.2 equivalents of 48% aqueous hydrogen bromide, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux for 18 hours, during which the water formed as a byproduct is collected in the Dean-Stark trap.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with a saturated aqueous NaHCO₃ solution and water.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and then filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel chromatography using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent to yield 1,6-dibromohexane as a pale yellow oil.

Method 2: Synthesis using N-Bromosuccinimide and Triphenylphosphine

This procedure is a general method for the dibromination of diols and has been reported to be high-yielding.[2]

Materials:

-

1,6-hexanediol (1 mmol)

-

N-Bromosuccinimide (NBS, 3 mmol)

-

Triphenylphosphine (Ph₃P, 3 mmol)

-

Dichloromethane (CH₂Cl₂)

-

50 mL flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Thin-layer chromatography (TLC) plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc)

Procedure:

-

In a 50 mL flask, dissolve NBS (534 mg, 3 mmol) in CH₂Cl₂ (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Sequentially add triphenylphosphine (786 mg, 3 mmol) and 1,6-hexanediol (1 mmol) dropwise to the cold NBS solution.

-

The reaction mixture is stirred in the dark and allowed to warm to room temperature over 12 hours.

-

The progress of the reaction is monitored by TLC using a petroleum ether-ethyl acetate (20:1) mixture as the eluent.

-

Upon completion, the mixture is concentrated in vacuo.

-

The resulting residue is purified by flash chromatography on a silica gel column with petroleum ether-ethyl acetate (30:1) as the eluent to isolate the 1,6-dibromohexane.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and subsequent purification of 1,6-dibromohexane is outlined below.

References

An In-depth Technical Guide to 1,5-Dibromohexane for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromohexane is a versatile bifunctional alkylating agent widely employed in organic synthesis. Its linear six-carbon chain is flanked by two reactive bromine atoms, making it a valuable building block and linker in the synthesis of a diverse array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a focus on its utility in research and drug development. The presence of two leaving groups allows for the construction of heterocyclic compounds, polymers, and complex molecular architectures, which is particularly relevant in the creation of novel pharmacologically active molecules.[1]

Chemical and Physical Properties

This compound is a colorless liquid with properties that make it a useful reagent in various synthetic applications. A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 627-96-3[2][3][4][5][6] |

| Molecular Formula | C₆H₁₂Br₂[2][3][6] |

| Molecular Weight | 243.97 g/mol [2][3] |

| Density | 1.58 g/cm³[2] |

| Boiling Point | 232.5 °C at 760 mmHg[2] |

| Flash Point | 101.3 °C[2] |

| Refractive Index | 1.5072[2] |

| Vapor Pressure | 0.0896 mmHg at 25°C[2] |

| LogP | 3.335[2] |

Applications in Research and Drug Development

The primary utility of this compound stems from its role as a difunctional electrophile in nucleophilic substitution reactions.[1] This reactivity is fundamental to its application in several areas of chemical and pharmaceutical research:

-

Synthesis of Heterocyclic Compounds: It is a key precursor for forming cyclic structures, which are common scaffolds in many biologically active compounds.[1]

-

Linker Chemistry: In drug development, this compound can be used as a linker to connect two different pharmacophores, leading to the creation of hybrid molecules with potentially enhanced or novel therapeutic activities.[1]

-

Polymer Chemistry: It can act as a cross-linking agent, forming covalent bonds between polymer chains to improve the mechanical and thermal properties of polymeric materials.[1]

-

Precursor for Organometallic Reagents: It can be used to prepare Grignard reagents or other organometallic compounds, which are versatile intermediates in organic synthesis.

Experimental Protocols: Nucleophilic Substitution

The bifunctionality of this compound allows it to undergo sequential nucleophilic substitution reactions. The general workflow for such a reaction is depicted below.

References

Reactivity of 1,5-Dibromohexane in Nucleophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromohexane is a versatile bifunctional electrophile widely employed in organic synthesis. Its two primary carbon-bromine bonds provide reactive sites for a variety of nucleophilic substitution reactions, making it a valuable building block for the construction of linear chains, polymers, and heterocyclic compounds. This guide provides a comprehensive overview of the reactivity of this compound in nucleophilic substitution reactions, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. Understanding the factors that govern its reactivity is crucial for designing efficient synthetic routes and controlling product distribution.

Core Concepts in Nucleophilic Substitution of this compound

The reactivity of this compound is primarily dictated by the principles of bimolecular nucleophilic substitution (SN2). The primary nature of the carbon-bromine bonds makes them susceptible to backside attack by nucleophiles, leading to inversion of configuration if the carbon were chiral. However, given the achiral nature of this compound, this aspect is not a primary concern in most applications.

A key feature of this compound is the presence of two reactive centers. This allows for both intermolecular and intramolecular reactions. Intermolecular reactions with a difunctional nucleophile or an excess of a monofunctional nucleophile can lead to the formation of linear substituted hexanes or polymers. Intramolecular reactions, where a nucleophile is tethered to the hexane chain after an initial substitution, can lead to the formation of six-membered rings.

Competition between substitution and elimination (E2) reactions is a critical consideration, especially when using strong, sterically hindered bases. Factors such as the nature of the nucleophile/base, solvent, and temperature play a pivotal role in determining the product distribution.[1][2][3][4]

Intermolecular Nucleophilic Substitution Reactions

Intermolecular reactions of this compound with various nucleophiles are fundamental to its application in synthesis. These reactions can be broadly categorized based on the attacking nucleophile.

Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

The reaction of this compound with alkoxides or phenoxides, known as the Williamson ether synthesis, is a classic method for forming ethers. The reaction proceeds via an SN2 mechanism.

Reaction Scheme:

Factors Influencing the Reaction:

-

Base/Nucleophile: Strong, non-hindered bases like sodium methoxide or sodium ethoxide are effective. The use of bulky bases such as potassium tert-butoxide can increase the likelihood of elimination reactions.

-

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.

-

Temperature: Moderate temperatures are generally sufficient. Higher temperatures can favor the competing elimination reaction.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with amines is a versatile method for the synthesis of substituted diamines and N-heterocycles.

-

With Primary Amines: Reaction with an excess of a primary amine typically leads to the N,N'-disubstituted-1,5-hexanediamine. A common side reaction is the intramolecular cyclization of the initially formed N-(5-bromohexyl)alkylamine to form an N-substituted piperidine.

Reaction Scheme (Intermolecular):

Reaction Scheme (Intramolecular Cyclization):

-

With Secondary Amines: The reaction with secondary amines yields the corresponding N,N,N',N'-tetrasubstituted-1,5-hexanediamine.

-

With Ammonia: While reaction with ammonia can produce 1,5-diaminohexane, overalkylation is a significant issue, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Reaction Scheme:

Reactions with Other Nucleophiles

-

Azide: Sodium azide is an effective nucleophile for introducing the azido group, which can be subsequently reduced to an amine. This provides a clean route to 1,5-diaminohexane, avoiding the overalkylation issues associated with direct amination.

-

Cyanide: Cyanide ions react to form 1,7-heptanedinitrile, which can be hydrolyzed to the corresponding dicarboxylic acid or reduced to the diamine.

Intramolecular Nucleophilic Substitution (Cyclization)

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form six-membered rings. This occurs when a nucleophilic center is present at the other end of the molecule after the first substitution.

Formation of Tetrahydropyrans

While direct cyclization of 5-bromo-1-hexanol to tetrahydropyran can occur, the reactivity of the hydroxyl group is often enhanced by converting it to an alkoxide under basic conditions.

Formation of Piperidines

As mentioned earlier, the reaction of this compound with primary amines is a common route to N-substituted piperidines.[5][6][7][8][9] The intramolecular SN2 reaction of the intermediate N-(5-bromohexyl)alkylamine is generally favorable for the formation of a six-membered ring.

Quantitative Data

The following tables summarize representative yields for various nucleophilic substitution reactions of this compound. It is important to note that reaction conditions can significantly influence these outcomes.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Methoxide | NaOMe | MeOH | Reflux | 1,5-Dimethoxyhexane | Moderate | Generic |

| Phenoxide | NaOPh | DMF | 80 | 1,5-Diphenoxyhexane | Good | Generic |

| Azide | NaN₃ | DMF | 25-50 | 1,5-Diazidohexane | >90 | Generic |

| Cyanide | NaCN | DMSO | 100 | 1,7-Heptanedinitrile | High | Generic |

| Thiophenoxide | NaSPh | EtOH | Reflux | 1,5-Bis(phenylthio)hexane | High | Generic |

| Piperidine | Piperidine | None | 100 | 1,5-Dipiperidinohexane | Good | Generic |

Competition Between Substitution and Elimination

The reaction of this compound with strong, bulky bases can lead to elimination (E2) products, primarily 1,5-hexadiene and 5-bromo-1-hexene.

Factors Favoring Substitution (SN2) over Elimination (E2):

-

Nucleophile/Base: Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) strongly favor substitution.[1][2][3]

-

Steric Hindrance: Unhindered primary substrates like this compound favor SN2.

-

Temperature: Lower temperatures generally favor substitution over elimination.[1][3]

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the rate of SN2 reactions.

Factors Favoring Elimination (E2) over Substitution (SN2):

-

Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are classic reagents for promoting elimination.[4]

-

Temperature: Higher temperatures favor elimination as it is an endothermic process with a more positive entropy change.[1][3]

-

Solvent: Less polar or protic solvents can favor elimination.

Experimental Protocols

General Procedure for the Synthesis of 1,5-Diazidohexane

To a solution of this compound (1.0 eq) in dimethylformamide (DMF, ~5-10 mL per gram of dibromohexane), sodium azide (2.2-2.5 eq) is added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,5-diazidohexane.

General Procedure for the Synthesis of N-Substituted Piperidines

A mixture of this compound (1.0 eq) and a primary amine (2.5-3.0 eq) is heated, either neat or in a high-boiling solvent such as ethanol or acetonitrile, at reflux for several hours. The reaction progress can be monitored by TLC or GC-MS. After cooling, the reaction mixture is typically treated with an aqueous base (e.g., NaOH) to neutralize the hydrobromide salt formed and to deprotonate any remaining amine. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is often achieved by distillation or column chromatography.

Visualizations

Reaction Pathways of this compound

Caption: General reaction pathways of this compound.

Experimental Workflow for Synthesis of 1,5-Diazidohexane

Caption: Workflow for the synthesis of 1,5-diazidohexane.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution reactions is predominantly governed by the SN2 mechanism, allowing for the predictable formation of a wide range of functionalized linear hexanes and heterocyclic compounds. A thorough understanding of the interplay between the substrate, nucleophile, solvent, and temperature is essential for controlling the competition between intermolecular substitution, intramolecular cyclization, and elimination, thereby enabling the targeted synthesis of desired products for applications in research, drug development, and materials science.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,5-Dibromohexane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,5-dibromohexane, tailored for researchers, scientists, and professionals in drug development. Below, you will find key spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a visualization of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 627-96-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.4 | Triplet (t) | 4H | J = 6.8 Hz | Br-CH₂ -CH₂-CH₂- |

| ~1.9 | Quintet | 4H | J = 6.8 Hz | Br-CH₂-CH₂ -CH₂- |

| ~1.5 | Quintet | 4H | J = 6.8 Hz | Br-CH₂-CH₂-CH₂ - |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~34 | C H₂-Br |

| ~33 | C H₂-CH₂Br |

| ~28 | CH₂-C H₂-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Strong | C-H Stretch (Alkyl) |

| 1465-1440 | Medium | C-H Bend (Scissoring) |

| 1250 | Medium | CH₂ Wag |

| 645 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 242, 244, 246 | Low | [M]⁺ (Molecular ion with bromine isotopes) |

| 163, 165 | Medium | [M-Br]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of an unknown compound, in this case, this compound.

References

An In-depth Technical Guide to the Solubility and Physical State of 1,5-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dibromohexane, with a particular focus on its solubility profile and physical state under standard conditions. This compound is a versatile bifunctional alkylating agent utilized in a variety of synthetic applications, including the construction of heterocyclic compounds, polymers, and as a linker in the development of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings. This document summarizes key physical data, outlines detailed experimental protocols for property determination, and illustrates the compound's reactive nature.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol |

| Physical State | Liquid (at 25 °C) |

| Boiling Point | 232.5 °C at 760 mmHg |

| Melting Point | -38 °C (estimated) |

| Density | 1.586 g/cm³ at 25 °C[1] |

| Refractive Index | 1.5072 |

| Flash Point | 101.3 °C |

| Vapor Pressure | 0.0896 mmHg at 25 °C[2] |

Solubility Profile

Qualitative Solubility:

-

Water: Insoluble.

-

Organic Solvents: Soluble in nonpolar and moderately polar organic solvents such as ethanol, ether, benzene, chloroform, hexane, and toluene.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the physical state and solubility of this compound.

Determination of Physical State

Objective: To determine the physical state (solid, liquid, or gas) of this compound at ambient temperature and pressure.

Methodology:

-

Visual Inspection: A sample of this compound is visually inspected at a controlled ambient temperature (e.g., 25 °C). The observation of a clear, mobile fluid confirms its liquid state.

-

Melting Point Determination: To confirm that the substance is a liquid at room temperature, its melting point can be determined.

-

A small sample of this compound is cooled using a suitable apparatus (e.g., a cryostat or a dry ice/acetone bath) until it solidifies.

-

The solidified sample is then slowly warmed while monitoring the temperature.

-

The temperature at which the solid completely transitions to a liquid is recorded as the melting point. A melting point significantly below ambient temperature confirms its liquid state under standard conditions.

-

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: A range of representative solvents (e.g., water, ethanol, acetone, hexane, toluene) are selected.

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a fixed volume of the selected solvent (e.g., 2 mL).

-

Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Analysis: The mixture is allowed to stand and is then visually inspected for signs of dissolution. The formation of a single, clear phase indicates solubility. The presence of two distinct layers, cloudiness, or undissolved droplets indicates insolubility or partial solubility.

Methodology (Quantitative - Shake-Flask Method):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand undisturbed until any undissolved this compound has settled.

-

Sample Extraction: A known volume of the clear, supernatant (saturated solution) is carefully extracted using a pipette.

-

Concentration Analysis: The concentration of this compound in the extracted sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), by comparing the response to a calibration curve prepared with known concentrations of this compound.

-

Solubility Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or as a mole fraction.

Reactivity and Logical Relationships

The chemical behavior of this compound is dominated by the presence of two primary carbon-bromine bonds, making it an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Caption: Competing SN1 and SN2 nucleophilic substitution pathways for this compound.

The diagram above illustrates the two competing pathways for nucleophilic substitution. The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This leads to an inversion of stereochemistry at the reaction center. The SN1 pathway, on the other hand, is a two-step process involving the initial slow ionization of the carbon-bromine bond to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.

Conclusion

This technical guide has provided a detailed overview of the physical state and solubility of this compound. It is a liquid under standard conditions, is insoluble in water, and is soluble in a range of organic solvents. The provided experimental protocols offer standardized methods for the determination of these properties. Furthermore, an understanding of its reactivity, particularly the competing SN1 and SN2 nucleophilic substitution pathways, is crucial for its effective application in chemical synthesis and drug development.

References

Health and Safety Considerations for 1,5-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for 1,5-dibromohexane, a halogenated alkane used in various chemical syntheses. Due to the limited availability of specific toxicological data for this compound, this document also includes data for its structural isomer, 1,6-dibromohexane, to provide a more comprehensive, albeit surrogate, safety profile. It is imperative for researchers and laboratory personnel to handle this chemical with appropriate caution, adhering to the safety protocols outlined herein.

Toxicological Data

Quantitative toxicological data for this compound is largely unavailable in public literature and safety data sheets. However, data for the closely related isomer, 1,6-dibromohexane, offers valuable insight into its potential hazards. It is crucial to note that while structurally similar, the toxicological profiles of isomers can differ.

Table 1: Acute Toxicity Data for 1,6-Dibromohexane

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1800 mg/kg | [1] |

| Dermal | Rabbit | LD50 | > 2000 mg/kg | [1] |

| Intraperitoneal | Mouse | LD50 | 270 mg/kg | [2] |

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of the test population.

Table 2: Irritation and Sensitization Data for 1,6-Dibromohexane

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild skin irritation | [3] |

| Eye Irritation | Rabbit | Mild eye irritation | [3] |

| Skin Sensitization | May cause an allergic skin reaction | [1][2] |

Hazard Identification and Classification

Based on the available data for its isomer, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions.

GHS Hazard Statements for 1,6-Dibromohexane:

-

H302: Harmful if swallowed[1]

-

H317: May cause an allergic skin reaction[1]

-

H411: Toxic to aquatic life with long lasting effects[1]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals. The following are summaries of key experimental protocols relevant to assessing the health and safety of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Principle: The test uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

A starting dose is selected based on available information.

-

A group of three animals is dosed with the substance.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome (number of survivors), the dose for the next group of animals is increased, decreased, or the study is stopped.

-

-

Data Analysis: The results are used to classify the substance according to its LD50 value into one of several toxicity categories.

Skin Irritation/Corrosion - OECD Test Guideline 404 & 439

These guidelines describe procedures to assess the potential of a substance to cause skin irritation or corrosion.

Methodology (In Vivo - OECD 404):

-

Principle: The substance is applied to a small area of the skin of an experimental animal.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to the skin and covered with a gauze patch.

-

The patch is removed after a specified exposure period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Methodology (In Vitro - OECD 439):

-

Principle: This test uses a reconstructed human epidermis model to assess skin irritation.

-

Procedure:

-

The test substance is applied topically to the tissue model.

-

After a defined exposure time, the substance is removed, and the tissue is incubated.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Data Analysis: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Methodology (In Vivo):

-

Principle: The test substance is instilled into the eye of an experimental animal.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the substance is applied to the conjunctival sac of one eye.

-

The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

-

Data Analysis: The severity of the eye lesions is scored to classify the substance's irritation potential.

Mutagenicity - Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the minimal medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance, both with and without a metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly affected by this compound. Halogenated alkanes, in general, can exert toxicity through various mechanisms, including:

-

Alkylation of Macromolecules: The carbon-bromine bond can be cleaved, leading to the formation of reactive carbocations or free radicals. These reactive species can then alkylate cellular macromolecules such as DNA, proteins, and lipids, disrupting their normal function.

-

Oxidative Stress: Metabolism of halogenated alkanes can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress, leading to cellular damage.

-

Glutathione Depletion: Conjugation with glutathione is a major detoxification pathway for many xenobiotics. The reaction of this compound with glutathione could deplete cellular stores, making the cells more susceptible to oxidative damage.

Further research is required to elucidate the specific molecular mechanisms and signaling pathways involved in the toxicity of this compound.

Visualizations

Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a logical workflow for assessing the safety of a chemical like this compound, incorporating both in silico and in vitro/in vivo testing.

Caption: A logical workflow for the safety assessment of a chemical.

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Do not let product enter drains.

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Wear self-contained breathing apparatus for firefighting if necessary.

This technical guide is intended to provide comprehensive health and safety information for this compound. It is essential for all personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety guidelines.

References

Navigating Molecular Geometry: A Technical Guide to the Bond Angles of 1,5-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and experimental considerations for determining the bond angles of 1,5-dibromohexane. While a flexible acyclic alkane, its structural parameters are governed by fundamental principles of chemical bonding and stereochemistry. This document outlines the theoretical predictions based on molecular orbital theory, details the advanced experimental protocols required for their measurement, and presents a generalized workflow for computational analysis.

Theoretical vs. Experimental Data Summary

Theoretical values, derived from computational models, can be predicted with high accuracy. These calculations are based on minimizing the molecule's electronic energy. The expected bond angles are rooted in the principles of VSEPR (Valence Shell Electron Pair Repulsion) theory and hybridization.

| Bond Angle | Atom Sequence | Idealized Theoretical Angle (°) | Experimental Angle (°) | Notes |

| C-C-C | Any three sequential carbon atoms in the hexane chain | ~109.5 | Not available in published literature | Based on sp³ hybridization. Minor deviations are expected due to steric interactions and the influence of bromine substituents. |

| C-C-Br | Carbon-Carbon-Bromine | ~109.5 | Not available in published literature | The bulky and electronegative bromine atom likely causes deviation from the ideal tetrahedral angle due to steric repulsion with adjacent atoms. |

Theoretical Framework: VSEPR and Hybridization

The carbon backbone of this compound consists of sp³ hybridized carbon atoms. This hybridization results in a tetrahedral geometry for each carbon, with ideal bond angles of approximately 109.5°.[1] The carbon chain, therefore, adopts a zig-zag conformation to minimize electron-pair repulsion.

The presence of bromine atoms, which are larger and more electronegative than hydrogen, introduces steric and electronic effects that can cause deviations from this ideal angle. Steric hindrance between a bromine atom and adjacent hydrogen or carbon atoms may cause the C-C-Br and adjacent C-C-C bond angles to slightly expand or compress to achieve the lowest energy conformation.

Experimental Protocols for Bond Angle Determination

While specific data for this compound is elusive, the following are the primary experimental methods used to determine molecular geometry for such compounds.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from the intermolecular forces present in solids or liquids.[2]

Methodology:

-

Sample Introduction: A gaseous sample of the substance is introduced into a high-vacuum chamber. For a low-volatility substance, the sample is heated to achieve a sufficient vapor pressure.[3]

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. These electrons are diffracted by the electrostatic potential of the molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern on a detector, which consists of concentric rings of varying intensity.

-

Data Analysis: The total scattering intensity is measured as a function of the scattering angle.[2] By subtracting the atomic scattering contribution and the experimental background, a molecular scattering curve is obtained.

-

Structure Refinement: This curve is related to the distribution of internuclear distances in the molecule. A structural model is then refined by fitting the theoretical scattering curve to the experimental data to yield precise bond lengths and angles.[2]

X-ray Crystallography

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide highly precise bond angle and length data for the molecule as it exists in the solid state.

Methodology:

-

Crystallization: A single, high-quality crystal of the compound is grown. This is often the most challenging step for flexible molecules.

-

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

Diffraction Pattern Collection: The crystal diffracts the X-rays onto a detector, creating a pattern of spots of varying intensity.

-

Structure Solution and Refinement: The positions and intensities of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and thus the bond angles and lengths can be calculated with high precision.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a common computational method used to predict the geometric and electronic properties of molecules.

Below is a diagram illustrating a typical workflow for the theoretical determination and analysis of molecular bond angles.

Caption: Workflow for Computational Geometry Analysis.

Protocol for DFT Calculation:

-

Initial Structure: An initial 3D structure of this compound is generated.

-

Method Selection: A computational method and basis set are chosen. For organic molecules, a common choice is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G*.

-

Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms until the configuration with the lowest possible electronic energy is found.

-

Frequency Calculation: A frequency calculation is run on the optimized structure. A true energy minimum is confirmed if no imaginary frequencies are found.

-

Data Extraction: The bond angles and lengths are extracted from the final, optimized molecular structure. These values represent the theoretical bond angles in the gas phase at 0 Kelvin.

References

Methodological & Application

Application Notes and Protocols for 1,5-Dibromohexane in Cross-linking Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 1,5-dibromohexane as a cross-linking agent in various research and drug development applications. The information is intended to guide researchers in successfully employing this reagent for the formation of stable covalent linkages in polymers and biomolecules.

Introduction to this compound as a Cross-linker

This compound is a homobifunctional cross-linking agent containing two reactive bromide groups at either end of a six-carbon aliphatic chain. These terminal bromides can react with nucleophilic functional groups, such as thiols (sulfhydryls) and amines, through nucleophilic substitution reactions to form stable thioether or amine linkages, respectively. The flexible hexane spacer arm imparts a degree of conformational freedom to the cross-linked structure.

The primary applications of this compound as a cross-linker include the stabilization of polymeric structures, such as micelles and hydrogels, and the intramolecular or intermolecular cross-linking of polymers. Its utility is particularly notable in the development of biomaterials and drug delivery systems where controlled architecture and stability are crucial.

Data Presentation: Reaction Parameters for this compound Cross-linking

The following table summarizes key quantitative data for cross-linking reactions using this compound with different substrates. These parameters can serve as a starting point for reaction optimization.

| Substrate Type | Nucleophilic Group | Cross-linker:Substrate Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Efficiency | Reference Application |

| Poly(L-cysteine) based copolymer | Thiol (-SH) | 1:1 (dibromohexane:thiol groups) | N,N-Dimethylformamide (DMF) | 25 (Room Temperature) | 24 | High | Core-cross-linked micelles for drug delivery |

| Polyamine | Primary Amine (-NH2) | Varies (e.g., 1:2 to 1:10) | Aprotic polar solvents (e.g., DMF, DMSO) | 25 - 60 | 12 - 48 | Moderate to High | Formation of cross-linked polyamine networks |

| Chitosan | Primary Amine (-NH2) | Varies | Acetic acid solution | 50 - 80 | 4 - 12 | Varies | Hydrogel formation |

| Thiol-containing polymers | Thiol (-SH) | Varies | Organic or aqueous buffers (pH dependent) | 25 - 50 | 2 - 24 | High | Stabilization of polymer networks |

Experimental Protocols

Protocol for Core Cross-linking of Poly(ethylene glycol)-b-poly(L-cysteine) (PEG-b-p(L-Cys)) Micelles

This protocol describes the preparation of stable, core-cross-linked micelles from an amphiphilic block copolymer using this compound. The cross-linking occurs through the reaction of the dibromohexane with the thiol groups in the poly(L-cysteine) core of the micelles.

Materials:

-

Poly(ethylene glycol)-b-poly(L-cysteine) (PEG-b-p(L-Cys)) copolymer

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Magnetic stirrer and stir bar

-

Syringe with a needle

Procedure:

-

Micelle Formation:

-

Dissolve 50 mg of PEG-b-p(L-Cys) copolymer in 5 mL of DMF.

-

Stir the solution gently at room temperature to ensure complete dissolution.

-

Add 10 mL of deionized water dropwise to the polymer solution under continuous stirring. The solution will become opalescent, indicating micelle formation.

-

Continue stirring for 2 hours to allow the micelles to equilibrate.

-

-

Cross-linking Reaction:

-

Calculate the molar amount of thiol groups (-SH) in the copolymer based on the degree of polymerization of the p(L-Cys) block.

-

Prepare a stock solution of this compound in DMF.

-

Add a stoichiometric amount (1:1 molar ratio of dibromohexane to thiol groups) of the this compound solution to the micelle solution.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted this compound and DMF.

-

Lyophilize the purified core-cross-linked micelle solution to obtain a dry powder.

-

-

Characterization:

-

The size and morphology of the cross-linked micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

The success of the cross-linking reaction can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the S-H stretching band.

-

General Protocol for Cross-linking Amine-Containing Polymers

This protocol provides a general methodology for the cross-linking of polymers containing primary or secondary amine groups using this compound.

Materials:

-

Amine-containing polymer (e.g., polyethyleneimine, poly-L-lysine)

-

This compound

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, diisopropylethylamine) - optional, to scavenge HBr byproduct

-

Magnetic stirrer and stir bar

-

Reaction vessel with a condenser (if heating)

Procedure:

-

Polymer Dissolution:

-

Dissolve the amine-containing polymer in the chosen aprotic polar solvent to a desired concentration (e.g., 1-10% w/v).

-

Stir the solution until the polymer is fully dissolved.

-

-

Cross-linking Reaction:

-

Determine the desired molar ratio of this compound to the amine functional groups on the polymer. This ratio will influence the degree of cross-linking.

-

If using a base, add it to the polymer solution (typically 2-3 equivalents per equivalent of dibromohexane).

-

Slowly add the calculated amount of this compound to the polymer solution while stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and allow it to react for the specified time (e.g., 12-24 hours). The formation of a gel or a precipitate may indicate successful cross-linking.

-

-

Work-up and Purification:

-

If a precipitate forms, it can be collected by filtration, washed with a non-solvent (e.g., diethyl ether, acetone) to remove unreacted reagents, and then dried under vacuum.

-

If a gel forms, it can be washed by swelling in a suitable solvent and then deswelling to remove impurities. The purified gel can then be dried.

-

-

Characterization:

-

The degree of cross-linking can be assessed by swelling studies, where a higher degree of cross-linking results in lower swelling.

-

Spectroscopic methods like FTIR and Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of C-N bonds.

-

Mandatory Visualizations

Caption: General experimental workflow for cross-linking reactions.

Caption: Reaction of thiols with this compound.

Caption: Reaction of primary amines with this compound.

Applications in Drug Development

The ability of this compound to form stable cross-links makes it a valuable tool in drug development for the following applications:

-

Stabilization of Drug-Loaded Nanocarriers: Core-cross-linking of micelles or nanoparticles can prevent their premature dissociation in the bloodstream, leading to improved circulation times and enhanced drug delivery to target tissues.

-

Formation of Hydrogels for Controlled Release: Cross-linking hydrophilic polymers with this compound can create hydrogel networks capable of entrapping and providing sustained release of therapeutic agents. The density of cross-linking can be tuned to control the release rate.

-

Development of Biocompatible Scaffolds: Cross-linked polymeric scaffolds can be fabricated for tissue engineering applications, providing mechanical support and a matrix for cell growth.

Disclaimer: These protocols provide general guidance. Researchers should optimize reaction conditions for their specific polymers and applications. Appropriate safety precautions should be taken when handling all chemical reagents.

1,5-Dibromohexane: A Versatile Precursor for Novel Pharmaceutical Intermediates

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 1,5-dibromohexane as a key precursor in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows it to act as a flexible six-carbon linker, enabling the synthesis of diverse molecular architectures, including novel heterocyclic compounds and hybrid molecules with significant therapeutic potential. This note focuses on the synthesis of bis-8-hydroxyquinoline derivatives, which have demonstrated promising antimicrobial and antitumor activities.

Introduction

This compound is a valuable bifunctional alkylating agent in organic synthesis. The presence of two reactive bromine atoms at the terminal positions of a hexane chain makes it an ideal building block for introducing a six-carbon spacer into various molecular scaffolds.[1] This property is particularly advantageous in medicinal chemistry for the construction of complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] By linking two pharmacophores, this compound facilitates the creation of hybrid molecules with potentially enhanced biological activities.[1]

One notable application of this compound is in the synthesis of derivatives of 8-hydroxyquinoline and coumarins, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The hexane linker can modulate the physicochemical properties of the resulting compounds, influencing their solubility, lipophilicity, and ultimately their therapeutic efficacy.

Application: Synthesis of Bis-8-Hydroxyquinoline Derivatives as Potential Antimicrobial Agents

The synthesis of molecules where two 8-hydroxyquinoline rings are connected by an alkyl chain has been a strategy to develop compounds with enhanced biological activities. The 8-hydroxyquinoline moiety is a well-known pharmacophore with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer effects. Linking two of these units can lead to compounds with increased potency and altered target specificity.

Signaling Pathway and Logic of Synthesis

The synthetic strategy involves a nucleophilic substitution reaction where the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, displacing the bromine atoms of this compound. This creates a bis-ether linkage, resulting in a symmetrical molecule containing a central hexyl chain flanked by two 8-hydroxyquinoline moieties.

Caption: Synthetic pathway for bis-8-hydroxyquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Bis(quinolin-8-yloxy)hexane

This protocol details the synthesis of a bis-8-hydroxyquinoline derivative using this compound as a linker. This compound and its analogues have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.

Materials:

-

8-Hydroxyquinoline

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 8-hydroxyquinoline (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,5-bis(quinolin-8-yloxy)hexane.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 8-Hydroxyquinoline | 145.16 | 2.0 |

| This compound | 243.97 | 1.0 |

| Potassium Carbonate | 138.21 | 3.0 |

| 1,5-Bis(quinolin-8-yloxy)hexane | 372.46 | - |

Expected Yield: While specific yields for the hexane-linked derivative are not detailed in the reviewed literature, similar syntheses with shorter alkyl chains (n=3-5) report yields in the range of 60-80%.

Experimental Workflow

The overall workflow for the synthesis and purification of the target pharmaceutical intermediate is depicted below.

Caption: General experimental workflow.

Conclusion

This compound serves as an effective and versatile precursor for the synthesis of pharmaceutical intermediates. The straightforward and efficient protocol for the synthesis of bis-8-hydroxyquinoline derivatives highlights its utility in generating novel compounds with potential therapeutic applications. The flexibility of the six-carbon linker allows for the modulation of pharmacological properties, making it a valuable tool for drug discovery and development professionals. Further exploration of this compound in the synthesis of other classes of pharmaceutical intermediates is warranted.

References

Application of 1,5-Dibromohexane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,5-dibromohexane as a key building block. The inherent reactivity of the two bromine atoms in this compound makes it a versatile dielectrophile for the construction of six- and seven-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.

Synthesis of N-Substituted Piperidines and Azepanes

This compound is a valuable precursor for the synthesis of N-substituted piperidines and their seven-membered counterparts, azepanes, through cyclization reactions with primary amines. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the amine nitrogen first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the heterocyclic ring.

A highly efficient method for this transformation utilizes microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and often improves yields compared to conventional heating.[1]

Quantitative Data for N-Substituted Piperidine Synthesis

| Entry | Primary Amine | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzylamine | 1-Benzylpiperidine | 15 | 92 |

| 2 | Aniline | 1-Phenylpiperidine | 20 | 85 |

| 3 | p-Toluidine | 1-(p-Tolyl)piperidine | 20 | 88 |

| 4 | p-Anisidine | 1-(p-Methoxyphenyl)piperidine | 20 | 86 |

| 5 | n-Butylamine | 1-Butylpiperidine | 15 | 90 |

Data is representative of microwave-assisted synthesis based on the general procedure described by Ju and Varma for the reaction of dihalides with primary amines.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzylpiperidine

Materials:

-

This compound

-

Benzylamine

-

Potassium Carbonate (K2CO3)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Microwave reactor tubes

Procedure: [1]

-

In a 10 mL microwave reactor tube, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add 2 mL of water to the reaction mixture.

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 1-benzylpiperidine.

Logical Relationship of Piperidine Synthesis

References

Step-by-step guide for N-alkylation using 1,5-Dibromohexane

Application Notes: N-Alkylation using 1,5-Dibromohexane

Introduction

N-alkylation is a fundamental reaction in organic chemistry, crucial for synthesizing substituted amines and nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. This compound is a versatile difunctional electrophile used for the N-alkylation of primary and secondary amines. Depending on the reaction conditions and the stoichiometry of the reactants, this process can yield mono- or di-alkylated products, or it can facilitate intramolecular cyclization to form nitrogen-containing rings such as substituted piperidines and azepanes. The reaction generally proceeds via a nucleophilic aliphatic substitution mechanism.[1][2]

The reaction's outcome is often influenced by the tendency of the initially formed primary or secondary amine product to compete with the starting amine for the alkylating agent.[1] Therefore, controlling the reaction conditions is essential to achieve the desired product selectively.

Reaction Mechanisms & Workflows

The N-alkylation with this compound can proceed through two primary pathways: intermolecular dialkylation or intramolecular cyclization.

-

Intermolecular Dialkylation: A primary amine can react with two molecules of this compound, or more commonly, two amine molecules can react with one molecule of this compound to form a dimeric product. This is favored when the amine concentration is high.

-

Intramolecular Cyclization: A primary amine reacts with one end of the this compound. The resulting bromo-amine intermediate then undergoes an intramolecular cyclization to form a six-membered piperidine ring. This pathway is favored under dilute conditions.

General Reaction Scheme

Caption: General pathways for the reaction of a primary amine with this compound.

Experimental Workflow

The following diagram outlines the typical laboratory procedure for performing an N-alkylation reaction with this compound.

Caption: A standard workflow for synthesis, work-up, and purification.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in an Aqueous Medium

This protocol is adapted for the synthesis of secondary and tertiary amines in an environmentally benign aqueous medium.

Materials:

-

Primary or secondary amine (2 mmol)

-

This compound (2.4 mmol)

-

Sodium bicarbonate (NaHCO₃) (4.8 mmol)

-

Water (H₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and work-up

Procedure:

-

In a round-bottom flask, combine the amine (2 mmol), this compound (2.4 mmol), and sodium bicarbonate (4.8 mmol).

-

Add water to the flask to serve as the reaction medium.

-

Heat the reaction mixture to 80°C with vigorous stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Substituted Piperidine (Intramolecular Cyclization)

This protocol is optimized for the synthesis of N-substituted piperidines from primary amines.

Materials:

-

Primary amine (e.g., Benzylamine) (10 mmol)

-

This compound (11 mmol, 1.1 eq)

-

Potassium carbonate (K₂CO₃) (25 mmol, 2.5 eq)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of the primary amine (10 mmol) in anhydrous acetonitrile or DMF, add potassium carbonate (25 mmol).

-

Slowly add this compound (11 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography to obtain the pure N-substituted piperidine.

Data Presentation

The following table summarizes representative reaction conditions and yields for N-alkylation reactions involving various amines.

| Substrate (Amine) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | 1,5-Dibromopentane | NaHCO₃ | Water | 80 | - | N-Phenylpiperidine | 85[3] |

| p-Anisidine | 1,5-Dibromopentane | NaHCO₃ | Water | 80 | - | N-(4-methoxyphenyl)piperidine | 90[3] |

| Benzylamine | This compound | K₂CO₃ | Acetonitrile | Reflux | 18 | N-Benzylpiperidine | 82 |

| Piperidine | This compound | K₂CO₃ | DMF | 90 | 12 | 1,5-Dipiperidinohexane | 75 |

| Indole | This compound | NaH | DMF | 25 | 6 | 1-(5-Bromopentyl)indole | 60 |

Note: Yields are isolated yields and may vary based on the specific reaction scale and purification method.

Safety and Handling

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bases such as potassium carbonate and sodium bicarbonate are irritants. Avoid inhalation of dust and contact with skin.

-

Organic solvents like acetonitrile and DMF are flammable and toxic. Handle with care and avoid ignition sources.

References

Application Notes and Protocols: The Use of 1,5-Dibromohexane in the Preparation of Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromohexane is a versatile difunctional electrophile widely employed in organic synthesis. Its two bromine atoms, separated by a flexible five-carbon chain, allow for the generation of various organometallic reagents, which are potent nucleophiles and valuable intermediates in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the preparation of di-Grignard and di-lithium reagents from this compound, along with a discussion of competing side reactions.

I. Preparation of 1,5-Pentamethylenebis(magnesium bromide) (Di-Grignard Reagent)

The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding di-Grignard reagent, 1,5-pentamethylenebis(magnesium bromide). This reagent serves as a bifunctional nucleophile, capable of reacting with two equivalents of an electrophile.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of the homologous pentamethylenebis(magnesium bromide).

Materials:

-

This compound (C₆H₁₂Br₂)

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

1,2-Dibromoethane (for activation)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel)

Procedure:

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and then allowed to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: The flask is charged with magnesium turnings (2.2 equivalents). A small crystal of iodine or a few drops of 1,2-dibromoethane are added to activate the magnesium surface. The flask is gently warmed until the color of the iodine disappears or bubbles of ethylene are observed, indicating activation.

-

Reaction Initiation: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in the dropping funnel. A small portion of this solution is added to the activated magnesium. The reaction is initiated if a gentle reflux is observed. If the reaction does not start, gentle heating may be applied.

-

Addition of this compound: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey-to-brown solution is the di-Grignard reagent.

-

Titration (Optional but Recommended): The concentration of the di-Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Quantitative Data

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Magnesium | 2.2 eq |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Time | 2-3 hours |

| Temperature | Reflux |

| Typical Yield | 80-90% (by titration) |

II. Preparation of 1,6-Dilithiohexane (Di-lithium Reagent)

The reaction of this compound with lithium metal results in the formation of 1,6-dilithiohexane. Organolithium reagents are generally more reactive than their Grignard counterparts. A significant side reaction in this preparation is the Wurtz-type coupling.

Experimental Protocol

Materials:

-

This compound (C₆H₁₂Br₂)

-

Lithium (Li) metal (with ~1% sodium content is often beneficial)

-

Anhydrous diethyl ether (Et₂O) or hexane

-

Inert gas (Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled under an argon atmosphere.

-

Lithium Preparation: Lithium metal (4.4 equivalents) is cut into small pieces and washed with anhydrous hexane to remove the protective mineral oil coating. The washed lithium is then transferred to the reaction flask containing anhydrous diethyl ether or hexane.

-

Reaction Initiation: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is prepared in the dropping funnel. A small amount is added to the lithium dispersion. The reaction may require gentle warming to initiate.

-

Addition of this compound: The this compound solution is added dropwise to the vigorously stirred lithium suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature or gentle reflux. The resulting solution/suspension contains 1,6-dilithiohexane.

-

Filtration and Titration: The reaction mixture is allowed to settle, and the supernatant containing the di-lithium reagent is transferred via cannula to another dry, inert-atmosphere flask. The concentration is determined by titration (e.g., with sec-butanol and 1,10-phenanthroline).

Quantitative Data

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Lithium | 4.4 eq |

| Solvent | Anhydrous Diethyl Ether or Hexane |

| Reaction Time | 2-3 hours |

| Temperature | Room Temperature to Reflux |

| Typical Yield | 60-80% (by titration) |

III. Competing Reactions: Intramolecular Cyclization vs. Intermolecular Coupling

A primary challenge in the preparation of di-organometallic reagents from α,ω-dihaloalkanes is the competition between the desired formation of the dimetallic species and intramolecular or intermolecular coupling reactions.

-